molecular formula C23H25BrN4O3S B11218688 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11218688
M. Wt: 517.4 g/mol
InChI Key: FYOQTFMOWJJJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and various substituents such as bromine, methoxyphenyl, and sulfanylidene groups. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to form 2-aminobenzamide. This intermediate is then cyclized with a suitable reagent to form the quinazolinone core.

    Introduction of the Bromine Substituent: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the brominated quinazolinone with 4-(4-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazolinone derivatives

    Substitution: Substituted quinazolinone derivatives

Scientific Research Applications

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers investigate its effects on cellular pathways, enzyme inhibition, and receptor binding. It is used in studies related to signal transduction, apoptosis, and cell proliferation.

    Chemical Biology: The compound is utilized as a chemical probe to study the function of specific proteins and pathways in biological systems.

    Industrial Applications: It may be used in the development of new materials, catalysts, and chemical sensors due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to its combination of a quinazolinone core, a piperazine ring, and various substituents This unique structure imparts specific biological activities and chemical properties that distinguish it from other similar compounds

Properties

Molecular Formula

C23H25BrN4O3S

Molecular Weight

517.4 g/mol

IUPAC Name

6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C23H25BrN4O3S/c1-31-18-7-5-17(6-8-18)26-11-13-27(14-12-26)21(29)3-2-10-28-22(30)19-15-16(24)4-9-20(19)25-23(28)32/h4-9,15H,2-3,10-14H2,1H3,(H,25,32)

InChI Key

FYOQTFMOWJJJIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.